![molecular formula C19H16ClN5O B2504232 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 329796-02-3](/img/structure/B2504232.png)
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a derivative of the triazolopyrimidine family, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and potential applications of such compounds.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives involves cyclization reactions. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a pyrimidinyl-thiosemicarbazide precursor in the presence of a nickel(II) nitrate catalyst . This suggests that the synthesis of the compound may also involve similar cyclization steps, possibly with different substituents to achieve the desired N-phenyl and carboxamide functionalities.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of hydrogen bonding and π-stacking interactions. In the crystal structure of a related compound, molecules form inversion dimers through N—H⋯N hydrogen bonds, and these dimers are further packed into layers by π-stacking interactions between aromatic systems . These interactions are crucial for the stability and packing of the molecules in the solid state and could be expected in the compound of interest as well.
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution. For example, the synthesis of new tricyclic derivatives from N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers involved nucleophilic substitution with ethyl carbazate followed by intramolecular cyclization . This indicates that the compound may also be amenable to similar reactions, which could be utilized for further functionalization or for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar triazolopyrimidine derivatives can be inferred. These compounds typically exhibit solid-state stability due to their intermolecular interactions and may have distinct spectroscopic signatures that facilitate their characterization by methods such as NMR and IR spectroscopy . The presence of a chlorophenyl group and a carboxamide moiety in the compound of interest would likely influence its polarity, solubility, and potential for forming hydrogen bonds, which are important factors in its reactivity and interaction with biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of derivatives related to the specified compound has been a subject of interest due to their potential biological activities. For instance, a study by Gilava et al. (2020) details the potent synthesis of a series of triazolopyrimidines, including compounds similar in structure to the one , using the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities, showcasing the chemical's versatility in scientific research for the development of new antimicrobial agents (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).
Anticancer and Anti-inflammatory Applications
Research into the biological evaluation of novel pyrazolopyrimidines derivatives, including those structurally similar to our compound of interest, has shown promising anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating excellent in vitro antitumor activity against MCF-7 cell lines and high antimicrobial and antioxidant activities. This highlights the compound's potential in cancer research and therapy (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016).
Supramolecular Chemistry
In the realm of supramolecular chemistry, the dihydropyrimidine-2,4-(1H,3H)-dione functionality of related compounds has been explored for creating novel crown-containing hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) have shown how pyrimidine derivatives can be used as ligands for co-crystallization with macrocyclic cations like diaza-18-crown-6, forming 2D and 3D networks through extensive hydrogen bonding. This opens up new avenues in the design of molecular architectures with potential applications in materials science and nanotechnology (M. Fonari, Y. Simonov, Y. Chumakov, G. Bocelli, Edward V. Ganin, & A. А. Yavolovskii, 2004).
Mecanismo De Acción
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-12-16(18(26)24-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGQDOVIDIDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

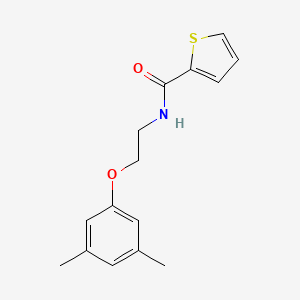
![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)
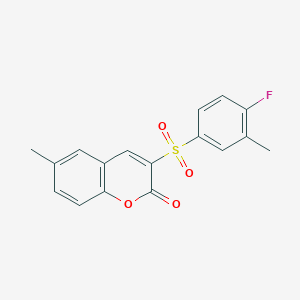
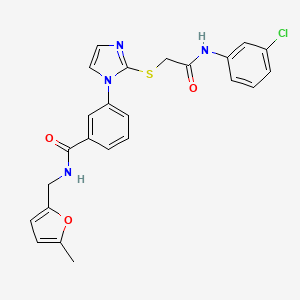
![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)
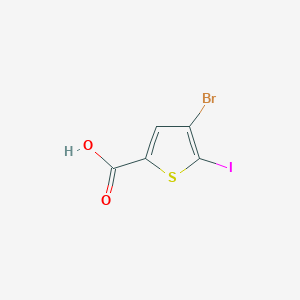
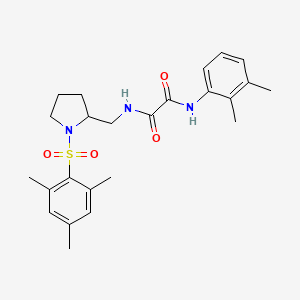
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)
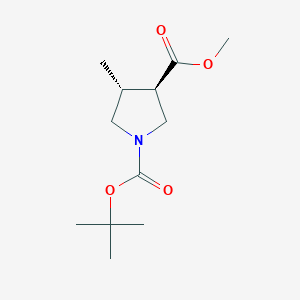
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)
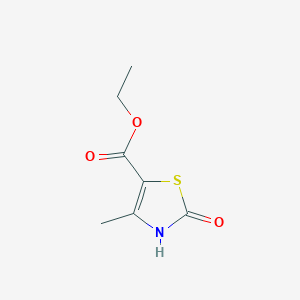
![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)
![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)